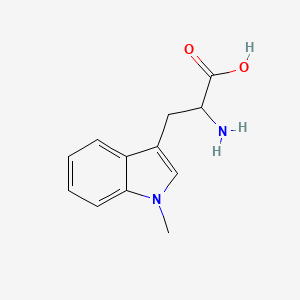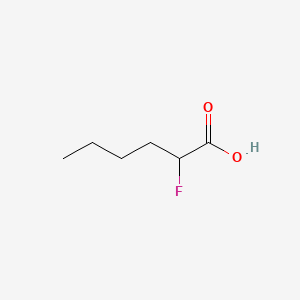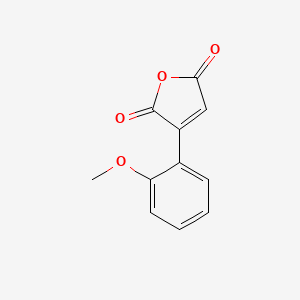
3-(2-Methoxyphenyl)furan-2,5-dione
Übersicht
Beschreibung
3-(2-Methoxyphenyl)furan-2,5-dione, also known as 3-MPD, is a synthetic compound that has been found to have a wide range of applications in the fields of biochemistry, physiology, and pharmacology. 3-MPD is a small molecule that has been used in a variety of research studies, including studies on the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
The furan-2,5-dione derivatives are crucial in organic synthesis due to their role in multicomponent reactions. These reactions are valuable for constructing complex molecules with high atom economy and process simplicity. For instance, a one-pot approach to synthesize furan-2,5-dione derivatives containing indole fragments has been developed, which is beneficial for the easy isolation of target products .
Medicinal Chemistry
In medicinal chemistry, furan-2,5-dione derivatives are explored for their potential as therapeutic agents. They have been synthesized and evaluated as urease inhibitors, which is significant in the treatment of diseases caused by urease-producing bacteria .
Antibacterial Activity
Furan derivatives exhibit a wide range of biological activities, including antibacterial properties. The presence of the furan-2,5-dione moiety can enhance these properties, making these compounds candidates for developing new antibacterial agents .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of furan derivatives make them promising for the development of new treatments for conditions involving inflammation and pain. The methoxyphenyl group in 3-(2-Methoxyphenyl)furan-2,5-dione could potentially influence these activities .
Anticancer Research
Furan derivatives are also being studied for their anticancer properties. The structural features of 3-(2-Methoxyphenyl)furan-2,5-dione may contribute to its activity against cancer cells, making it a subject of interest in oncological research .
Peroxisome Proliferator-Activated Receptors (PPARα) Agonists
Compounds containing the furan-2,5-dione core have been tested as PPARα agonists. These are employed in the treatment of dyslipidemia and diabetes, indicating the potential of 3-(2-Methoxyphenyl)furan-2,5-dione in metabolic disorder therapies .
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)furan-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-14-9-5-3-2-4-7(9)8-6-10(12)15-11(8)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCYRLSBPDLBKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)furan-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



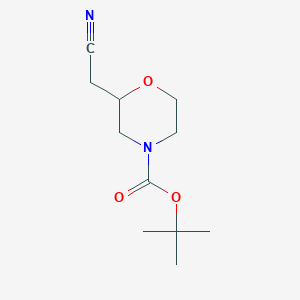
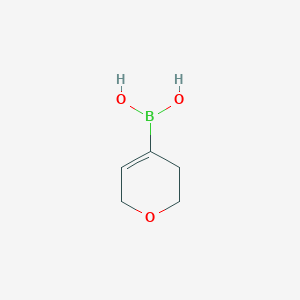
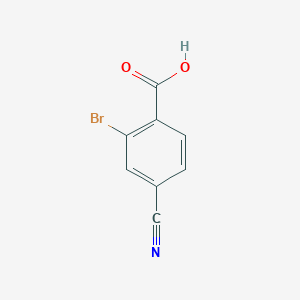
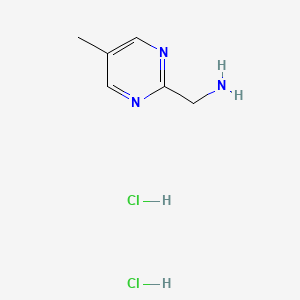

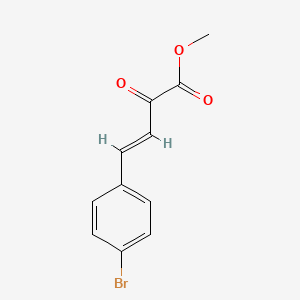
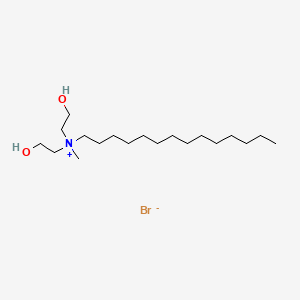
![[(2R)-3-Carboxy-2-pentanoyloxypropyl]-trimethylazanium;chloride](/img/structure/B1359839.png)
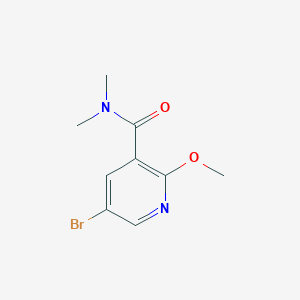
![2-(1,4-Diazepan-1-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1359845.png)
![Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B1359846.png)
